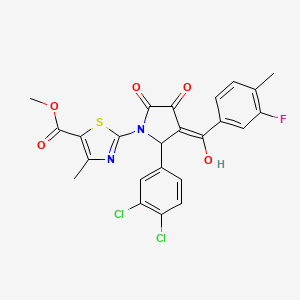![molecular formula C12H12N2O2S B12875610 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 61643-42-3](/img/structure/B12875610.png)
5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing copper (I) or ruthenium (II) as catalysts.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor under basic conditions.
Carboxamide Formation: The final step involves the coupling of the isoxazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.
Substitution: Halogenated precursors, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly in melanoma research. Its derivatives have shown promising activity against various cancer cell lines.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxamide
- 5-Methyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Propiedades
Número CAS |
61643-42-3 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
5-methyl-N-(3-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(7-13-16-8)12(15)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
NZFZVVYIOBIHLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


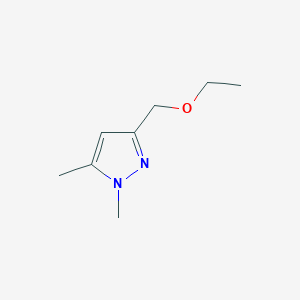
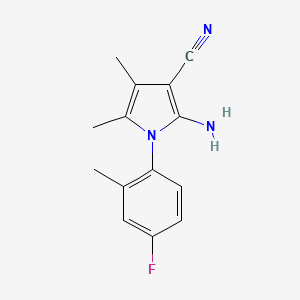
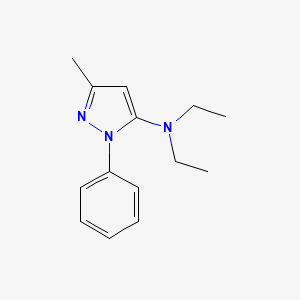

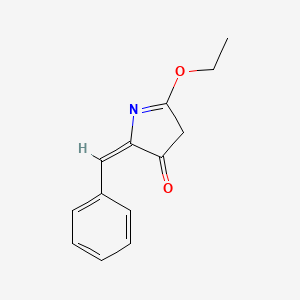
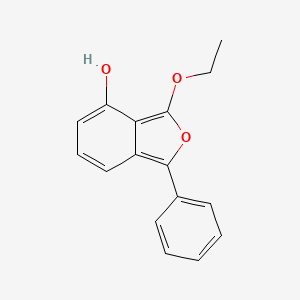
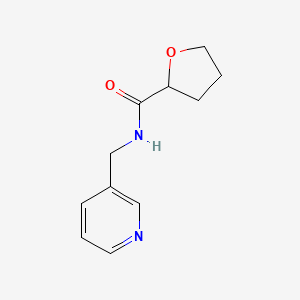
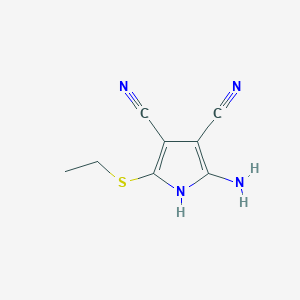
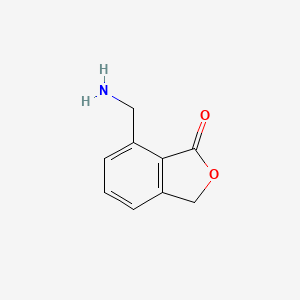
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)

![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
